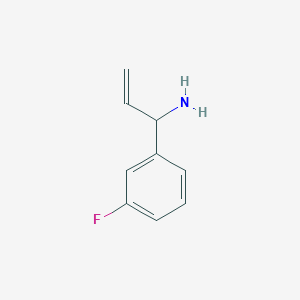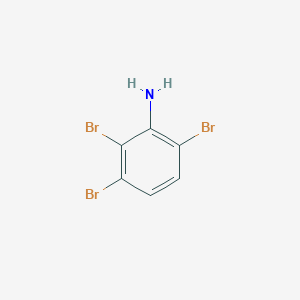
2,3,6-Tribromoaniline
Overview
Description
2,4,6-Tribromoaniline is a brominated derivative of aniline with the formula C6H4Br3N . It is used in organic synthesis of pharmaceuticals, agrochemicals, and fire-extinguishing agents .
Synthesis Analysis
2,4,6-Tribromoaniline can be prepared by treating bromine water with aniline in a solution of acetic acid or dilute hydrochloric acid . The bromine atoms enter at the two ortho positions and the para position with the formation of 2,4,6-tribromoaniline .Molecular Structure Analysis
The molecular formula of 2,4,6-Tribromoaniline is C6H4Br3N . The average mass is 329.815 Da and the monoisotopic mass is 326.789368 Da .Chemical Reactions Analysis
The electrochemical oxidation of 2,4,6-tribromoaniline was investigated in acetonitrile solution . Based on the experimental results, it can be stated that the mechanism introduced by J. Bacon and RN Adams (J. Am. Chem. Soc. 90 (1968) …) is the main electrochemical oxidation route in acetonitrile solution .Physical And Chemical Properties Analysis
2,4,6-Tribromoaniline has a molar mass of 329.817 g·mol−1 . It has a melting point of 120 °C (248 °F; 393 K) and a boiling point of 300 °C (572 °F; 573 K) . It is insoluble in water .Scientific Research Applications
Combustion as a Flame Retardant
2,3,6-Tribromoaniline has been studied for its combustion properties, particularly in the context of flame retardancy. Research by Bindra and Narang (1995) in "Chemosphere" investigated the combustion of 2,4,6-tribromoaniline, revealing insights into the yields of toxic products formed at different temperatures and oxygen levels (Bindra & Narang, 1995).
Application in Synthesis Processes
A study highlighted in "Synlett" by Lamberth et al. (2014) demonstrated the use of 2,2,3-Tribromopropanal, a closely related compound, in the Skraup-Type synthesis of 3-Bromoquinolin-6-ols, illustrating the versatility of tribromoaniline derivatives in chemical transformations (Lamberth et al., 2014).
Spectroscopic Analysis and SERS
Haruna et al. (2016) in the "Journal of Molecular Structure" conducted a comparative electronic and spectroscopic analysis of 2,4,6-trichloroaniline and 2,4,6-tribromoaniline. This study provided valuable information on the electronic and structural properties of haloaniline derivatives, which is crucial for their application in various scientific fields (Haruna et al., 2016).
Electrochemical Studies
Brillas, Costa, and Pastor (1984) explored the electrochemical oxidation of 2,4,6-tribromoaniline in different acid media, contributing to a better understanding of its electrochemical properties and potential applications (Brillas, Costa, & Pastor, 1984).
Influence in Flame-Retardancy of Epoxy Resin
Research by Xiao Wei-dong (2005) in "Thermosetting Resin" discussed the impact of 2,4,6-tribromoaniline on the flame retardancy and thermal stability of cured epoxy resin. This study highlighted the potential of tribromoaniline to enhance flame retardancy in industrial materials (Xiao Wei-dong, 2005).
Pyrolysis and Bromodioxin Analogs
Alsabbagh et al. (1988) in "Chemosphere" investigated the pyrolysis of 2,4,6-tribromoaniline, leading to the formation of polybromophenazines. This research is significant for understanding the chemical reactions and by-products of tribromoaniline under high-temperature conditions (Alsabbagh et al., 1988).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,3,6-tribromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVXAXSPNCMQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00529206 | |
| Record name | 2,3,6-Tribromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00529206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Tribromoaniline | |
CAS RN |
83054-89-1 | |
| Record name | 2,3,6-Tribromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00529206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



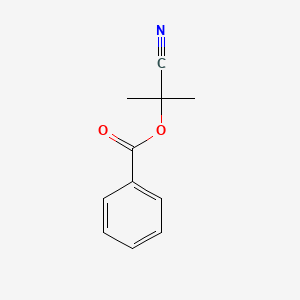
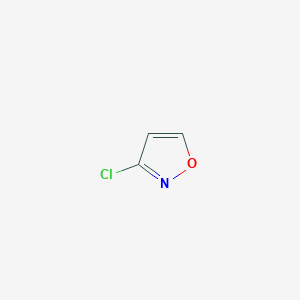
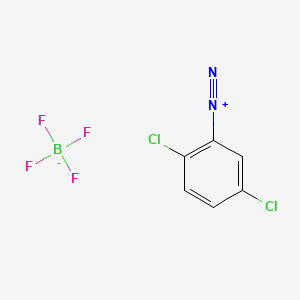
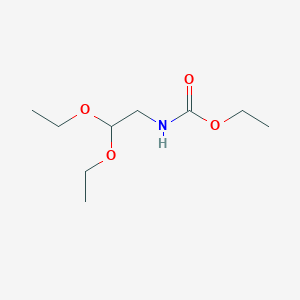
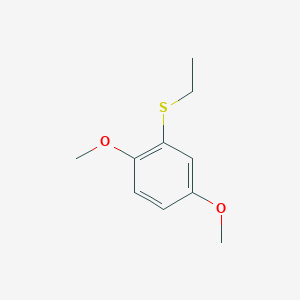
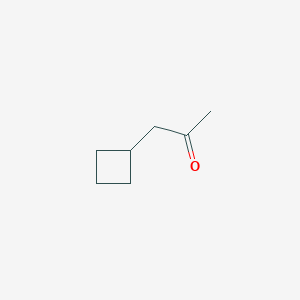
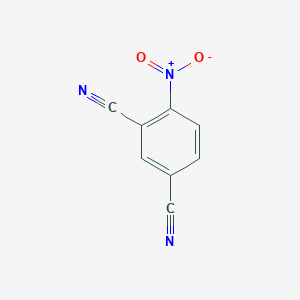

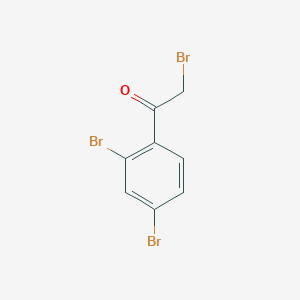
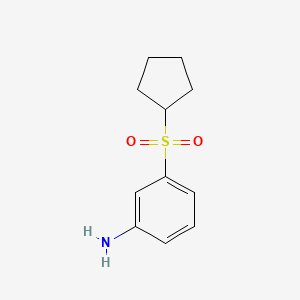

![6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B1610779.png)

